N~1~-(3-Aminopropyl)undecane-1,11-diamine
Description
N¹-(3-Aminopropyl)undecane-1,11-diamine is a polyamine compound characterized by a linear undecane backbone with primary amine groups at positions 1 and 11, and an additional 3-aminopropyl substituent at the N¹ position.
Properties
CAS No. |
144222-29-7 |
|---|---|
Molecular Formula |
C14H33N3 |
Molecular Weight |
243.43 g/mol |
IUPAC Name |
N'-(3-aminopropyl)undecane-1,11-diamine |
InChI |
InChI=1S/C14H33N3/c15-11-8-6-4-2-1-3-5-7-9-13-17-14-10-12-16/h17H,1-16H2 |
InChI Key |
LQOWGINFOJRNIT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
Key Steps
Synthesis of Undecane-1,11-diamine :
Undecane-1,11-diamine is typically prepared via catalytic hydrogenation of 1,11-dicyanoundecane or reduction of 1,11-dinitrile derivatives.Alkylation Reaction :
- Reagents : 3-bromopropylamine, base (e.g., NaOH or K₂CO₃), solvent (THF or DMF).
- Conditions : 0–5°C to favor mono-substitution; prolonged reaction times (12–24 hours) at room temperature.
- Mechanism : Nucleophilic substitution where the primary amine of undecane-1,11-diamine attacks the electrophilic carbon in 3-bromopropylamine.
Challenges and Solutions
- Mono vs. Di-substitution : Excess diamine or low temperatures minimize di-alkylation.
- Purification : Column chromatography or recrystallization to isolate the mono-alkylated product.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Bromopropylamine | THF, 0°C, 12h | 65–75% | |
| 3-Chloropropylamine | DMF, K₂CO₃, 25°C, 24h | 55–65% |
Protective Alkylation Strategies
To enhance regioselectivity, one amine group of undecane-1,11-diamine is protected (e.g., with Boc or Fmoc), allowing selective alkylation of the remaining amine.
Procedure
Protection :
- Boc Protection : React undecane-1,11-diamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP as a catalyst.
- Workup : Extract with ethyl acetate, wash with brine, and dry.
Alkylation :
- Reagents : 3-aminopropyl chloride, base (e.g., Et₃N).
- Conditions : Room temperature, 6–8 hours.
Deprotection :
- Acidic Conditions : Treat with trifluoroacetic acid (TFA) in DCM to remove the Boc group.
Advantages
- High regioselectivity due to steric hindrance from the protecting group.
- Applicable for asymmetrical diamines.
| Protecting Group | Deprotection Agent | Yield | Reference |
|---|---|---|---|
| Boc | TFA/DCM | 80–85% |
Solid-Phase Synthesis
This method involves attaching undecane-1,11-diamine to a resin and performing stepwise alkylation.
Steps
Resin Loading :
- Undecane-1,11-diamine is linked to a polymeric support (e.g., Wang resin) via one amine.
Alkylation :
- Reagent : 3-aminopropyl bromide.
- Conditions : DMF, 25°C, 12 hours.
Cleavage :
- Cleavage Agent : TFA/H₂O.
Benefits
- Simplified purification via resin filtration.
- Scalable for combinatorial synthesis.
| Resin Type | Cleavage Conditions | Yield | Reference |
|---|---|---|---|
| Wang Resin | TFA/H₂O (95:5) | 70–75% |
Reductive Amination
This method involves converting an aldehyde intermediate to an amine using a reducing agent.
Procedure
Aldehyde Synthesis :
- Oxidize undecane-1,11-diamine to an aldehyde (e.g., using NaIO₄).
Reductive Amination :
- Reagents : 3-aminopropylamine, NaBH₃CN.
- Conditions : Methanol, 0°C, 6 hours.
Limitations
- Requires stable aldehyde intermediates.
- Lower yields compared to alkylation methods.
| Reductant | Solvent | Yield | Reference |
|---|---|---|---|
| NaBH₃CN | MeOH | 50–60% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Alkylation | Simple, low-cost reagents | Risk of di-substitution |
| Protective Alkylation | High regioselectivity | Multi-step process |
| Solid-Phase Synthesis | Easy purification, scalability | Expensive resins |
| Reductive Amination | Mild conditions | Unstable intermediates |
Optimized Protocol
Stepwise Synthesis of N¹-(3-Aminopropyl)undecane-1,11-diamine
Synthesize Undecane-1,11-diamine :
- Hydrogenate 1,11-dicyanoundecane in ethanol with Pd/C.
Protect N¹' Amine :
- React with Boc₂O in DCM (1:1 molar ratio).
Alkylate N¹ Amine :
- Treat with 3-bromopropylamine in THF (0°C, 12h).
Deprotect :
- Remove Boc with TFA/DCM (1:1 v/v).
Purify :
- Recrystallize from ethyl acetate/hexane.
Yield : 75–80% (after deprotection).
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)undecane-1,11-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.
Scientific Research Applications
2.1. Drug Development
Research indicates that compounds similar to N~1~-(3-Aminopropyl)undecane-1,11-diamine may play a role in drug development due to their ability to interact with biological targets. For instance, studies have shown that bivalent ligands incorporating similar structural motifs can effectively bind to G protein-coupled receptors (GPCRs), which are crucial in pharmacology for developing new therapeutics .
2.2. Toxicological Studies
Toxicological evaluations have been performed to assess the safety profile of related compounds. For example, studies on N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine revealed moderate toxicity at high doses but no significant teratogenic effects in animal models . This information is vital for understanding the safety and implications of using such compounds in pharmaceuticals.
3.1. Curing Agents in Polymer Chemistry
This compound can serve as a curing agent in epoxy systems, enhancing the mechanical properties of polymers. It has been shown that polyamines like this compound can improve the early strength of polyurethane compositions when used as part of a two-component system .
3.2. Surface Coatings
The compound's amine functionality allows it to be utilized in surface coatings where adhesion and durability are critical. Its ability to react with isocyanates makes it suitable for formulating coatings that require high performance under various environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. The compound may also participate in chemical reactions that modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of N¹-(3-Aminopropyl)undecane-1,11-diamine with analogous polyamines:
Physicochemical and Functional Comparisons
Chain Length and Solubility
- N¹-(3-Aminopropyl)undecane-1,11-diamine’s long aliphatic chain (C14) suggests moderate lipophilicity, intermediate between 1-Aminoundecane (C11, more hydrophobic) and sym-Homospermidine (C7, more hydrophilic) .
- The branched N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (C18) exhibits higher lipophilicity, favoring surfactant applications, whereas the linear structure of the target compound may enhance metal ion accessibility for chelation .
Chelation Capacity
- The trans-1,4-diaminocyclohexane resin demonstrated high Ag(I) sorption (130.7 mg/g) due to optimal amine spatial arrangement . The target compound’s linear structure with three amines may offer comparable or superior chelation, though its rigidity is lower than cyclohexane-based systems.
Biological Activity
N~1~-(3-Aminopropyl)undecane-1,11-diamine, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is a compound of significant interest in the fields of biochemistry and pharmacology due to its biological properties and applications. This article explores its biological activity, mechanisms of action, toxicological data, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
This compound is a linear polyamine characterized by the following structural formula:
- Chemical Formula : CHN
- Molecular Weight : 250.45 g/mol
- CAS Number : 2372-82-9
This compound features multiple amino groups, contributing to its alkaline nature and biological activity.
Antimicrobial Properties
This compound has been recognized for its antibacterial properties. It is effective against a variety of pathogens, making it a candidate for use in biocides and disinfectants. Research indicates that it can eradicate bacteria through mechanisms that disrupt cellular membranes and interfere with metabolic processes.
Toxicological Profile
The toxicological assessment of this compound reveals several important findings:
- Genotoxicity : Studies have shown that this compound is not genotoxic in vitro or carcinogenic in animal models. In particular, it did not induce mutations in bacterial strains nor did it show carcinogenic potential in long-term studies on rats .
- Developmental Toxicity : While the compound did not exhibit teratogenic effects, it was associated with early embryonic deaths at higher doses (60 mg/kg) in rats and increased resorption rates in rabbits at doses starting from 20 mg/kg .
- Mechanism of Action : The compound's high alkalinity (pH ~10.6 at 10 g/L) suggests that it may act as a corrosive agent, which could explain its effectiveness against microbial cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : Research involving Sprague Dawley rats demonstrated that doses above 50 mg/kg resulted in significant morbidity and mortality. Symptoms included dyspnea and gastrointestinal distress. Histopathological examinations revealed damage to various organs at higher exposure levels .
- Analytical Methods : The determination of this compound's presence in formulations has been achieved using techniques such as NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS). These studies confirmed the compound's concentration in commercial biocide products .
- Environmental Impact : The ability to detect trace amounts of this compound in environmental samples highlights its persistence and potential ecological impact when used extensively as a biocide .
Comparative Analysis
The following table summarizes key findings related to the biological activity and toxicological profile of this compound compared to similar compounds:
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against diverse pathogens | Varies by structure |
| Genotoxicity | Not genotoxic | Varies |
| Carcinogenicity | Not carcinogenic | Varies |
| Developmental Toxicity | Early embryonic deaths at high doses | Varies |
| Mechanism of Action | Membrane disruption | Often similar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
